molecular formula C4H7LiO2 B1604037 Lithium isobutyrate CAS No. 25179-23-1

Lithium isobutyrate

Cat. No. B1604037
CAS RN: 25179-23-1
M. Wt: 94.1 g/mol
InChI Key: IIDVGIFOWJJSIJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium isobutyrate is an organic compound used as a reagent for a variety of laboratory experiments. It is also known as lithium 2-methylpropanoate and has the molecular formula C5H10O2Li. It is a colorless solid that is soluble in water and organic solvents. Lithium isobutyrate has a variety of applications, including the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Neuroprotective Effects

Lithium, including compounds like lithium isobutyrate, has shown potential neuroprotective effects. It has been observed to reduce tau phosphorylation and enhance binding to microtubules, suggesting implications for treating Alzheimer's disease and related neurodegenerative disorders (Hong et al., 1997). Additionally, lithium's ability to robustly protect neurons in the central nervous system against excitotoxicity, which involves apoptosis mediated by N-methyl-D-aspartate (NMDA) receptors, indicates its potential in treating manic depressive illness and possibly other neurological disorders (Nonaka et al., 1998).

Effects on Cellular Pathways

Studies have highlighted lithium's broad array of effects within cellular pathways. For instance, chronic lithium treatment has been shown to protect neurons against glutamate-induced excitotoxicity by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx (Ren et al., 2003). This effect is associated with an up-regulation of cytoprotective heat shock protein 70 in the ischemic brain hemisphere, suggesting its use in the treatment of acute stroke.

Molecular Mechanisms

The molecular mechanisms of lithium, including its isobutyrate form, have been a subject of interest. Lithium has been found to act through inhibition of glycogen synthase kinase-3 beta (GSK-3 beta), which regulates cell fate determination in various organisms. This mechanism helps to explain lithium's effect on cell-fate determination and could provide insights into the pathogenesis and treatment of bipolar disorder (Klein & Melton, 1996).

Protective Effects on the Heart

Research has also explored lithium's protective effects on the heart. A study found that grape seed and skin extract could mitigate the cardiotoxic side effects of lithium, indicating potential for nutritional supplements to alleviate certain adverse effects of lithium treatment (Mezni et al., 2017).

Lithium in Bipolar Disorder Treatment

While primarily known for its use in treating bipolar disorder, the exact processes through which lithium exerts its therapeutic effects in this context remain under investigation. Recent studies have focused on understanding how lithium-induced changes at the cellular level possibly translate to changes at behavioral and clinical levels in bipolar disorder treatment (Malhi & Outhred, 2016).

properties

IUPAC Name

lithium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVGIFOWJJSIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635408
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium isobutyrate

CAS RN

25179-23-1
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium isobutyrate
Reactant of Route 2
Lithium isobutyrate
Reactant of Route 3
Lithium isobutyrate
Reactant of Route 4
Lithium isobutyrate
Reactant of Route 5
Reactant of Route 5
Lithium isobutyrate
Reactant of Route 6
Lithium isobutyrate

Citations

For This Compound
25
Citations
L Lochman, M Šorm - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
… Reaction of lithium isobutyrate with VIII. To a suspension of 5·71 g (60·8 mmol) of lithium isobutyrate in 40 ml of tetrahydrofuran, a solution of 10·78 g (60·8 mmol) of VIII in 60 ml of …
Number of citations: 6 cccc.uochb.cas.cz
IC McNeill, M Zulfiqar - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
… ,858,845, and 670 cm-l correspond to monomer and bands at 1310,1170,1120,1100,940,845, and 770 cm-' were in good agreement with the reference spectrum of lithium isobutyrate. …
Number of citations: 42 onlinelibrary.wiley.com
J Kříž, P Schmidt - Tetrahedron, 1972 - Elsevier
… t-butyl-2-lithium isobutyrate practically only the band at 1651 … and methyl2-lithium isobutyrate in the same space … -form of methyl-2lithium isobutyrate is according to the CND0/…
Number of citations: 1 www.sciencedirect.com
L Vinogradova, L Fedorova, HJP Adler… - … Science, Part A, 2001 - Taylor & Francis
… of tert-butylacrylates by ethyl-α-lithium isobutyrate in the presence of complexes of NR 4 + [… The values of polydispersity index known from published data for ethyl-α-lithium isobutyrate …
Number of citations: 6 www.tandfonline.com
T Nakagawa, H Fujisawa, Y Nagata… - Bulletin of the Chemical …, 2004 - journal.csj.jp
… For example, the aldol reaction of 4-methoxybenzaldehyde with silyl enolate 1 gave the aldol adduct 7 in 92% yield by using 10 mol% of lithium isobutyrate prepared from isobutyric …
Number of citations: 55 www.journal.csj.jp
D Baskaran, AHE Müller - Macromolecular rapid …, 2000 - Wiley Online Library
… It is known that lithium enolates like methyl a-lithium isobutyrate (MIBLi) in THF exist as tetrameric aggregates in equilibrium with dimeric aggregates in the absence of additives48). The …
Number of citations: 28 onlinelibrary.wiley.com
R Levine, MJ Karten, WM Kadunce - The Journal of Organic …, 1975 - ACS Publications
… of equivalents of lithium carbonate and the appropriate carboxylic acids in aqueous solution followed by evaporation and thorough drying under vacuum, eg, lithium isobutyrate. Anal. …
Number of citations: 36 pubs.acs.org
E Tsuchida, H Ohno, N Kobayashi - Macromolecules, 1988 - ACS Publications
… The conductivity of P(ME07)/sodium butyrate is higher than those of P(ME07-MANa) and the hybrid system P(MEG7)/lithium isobutyrate.32 If the P (ME07-Man a) film was a hybrid bi-ion …
Number of citations: 158 pubs.acs.org
B Alcaide, M Miranda, J Perez-Castells… - The Journal of …, 1994 - ACS Publications
… Finally, when azines derived from propanal and benzaldehyde are treated with lithium isobutyrate, JV-imino-/3-lactams as well as variable amounts of N,N,bis-i3-lactams (type 5) are …
Number of citations: 27 pubs.acs.org
A Hamoudi, IC McNeill - European polymer journal, 1978 - Elsevier
… Infrared spectra in the solid state (KBr discs) for the cold ring fraction from degradation of a 25~ LiMA-MMA copolymer, for lithium methacrylate and for lithium isobutyrate are compared …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.